molecular formula C17H20N4OS B2797474 (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396892-03-7

(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2797474
CAS No.: 1396892-03-7
M. Wt: 328.43
InChI Key: GTZYLRZXNNTMOU-OWOJBTEDSA-N
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Description

(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound that features a pyrazine ring, a piperidine ring, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the pyrazine ring: The pyrazine ring can be introduced via nucleophilic substitution or coupling reactions.

    Formation of the acrylamide moiety: The acrylamide group can be formed through amide bond formation reactions, often using reagents like carbodiimides.

    Introduction of the thiophene ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the acrylamide moiety or the pyrazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Probes: Use in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases, depending on its biological activity.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

The unique combination of the pyrazine, piperidine, and thiophene rings in (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-17(2-1-15-5-10-23-13-15)20-11-14-3-8-21(9-4-14)16-12-18-6-7-19-16/h1-2,5-7,10,12-14H,3-4,8-9,11H2,(H,20,22)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZYLRZXNNTMOU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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